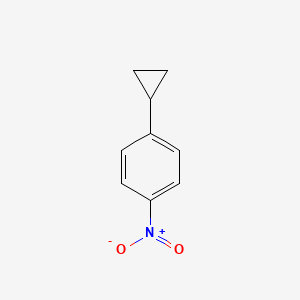

1-Cyclopropyl-4-nitrobenzene

説明

Significance of Nitrobenzene (B124822) Derivatives in Organic Chemistry

Nitrobenzene and its derivatives are cornerstone compounds in the field of organic synthesis and industrial chemistry. wikipedia.orgunpatti.ac.id The nitro group, being a strong electron-withdrawing group, significantly influences the chemical reactivity of the aromatic ring. dergipark.org.tr This property makes nitrobenzenes valuable precursors for the synthesis of a wide array of other functional groups. For instance, the reduction of the nitro group is a primary route to produce anilines, which are fundamental building blocks for pharmaceuticals, dyes (especially azo dyes), rubber chemicals, and polymers. wikipedia.orgresearchgate.net

Beyond their role as synthetic intermediates, nitrobenzene derivatives are utilized in various applications, including as solvents, particularly for electrophilic reagents, and in the production of pesticides and explosives. wikipedia.orgdergipark.org.tr The presence of the nitro group can also confer specific biological activities, although this can also be associated with toxicity. dergipark.org.trresearchgate.net The diverse reactivity and utility of nitrobenzene derivatives underscore their enduring importance in both academic research and industrial processes. dergipark.org.trgoogle.com

The Cyclopropyl (B3062369) Group: Unique Structural and Electronic Contributions to Aromatic Systems

The cyclopropyl group is more than just a simple alkyl substituent; its unique structural and electronic properties impart significant and often advantageous characteristics to aromatic systems. Due to the high degree of s-character in its C-H bonds and the strained nature of the three-membered ring, the cyclopropyl group can donate electron density to an adjacent aromatic ring through a mechanism that resembles conjugation. stackexchange.comedubull.com This "pseudo-pi" character allows the cyclopropyl group to stabilize adjacent positive charges, sometimes even more effectively than a phenyl group. edubull.com

This electron-donating nature influences the reactivity of the aromatic ring in electrophilic substitution reactions. rsc.org The rigid structure of the cyclopropyl ring can also introduce specific conformational constraints, which is a valuable tool in medicinal chemistry for optimizing the three-dimensional shape of drug candidates. rsc.org Furthermore, the cyclopropyl moiety can enhance the metabolic stability of molecules. The interplay of these steric and electronic effects makes the cyclopropyl group a valuable functional group for fine-tuning the properties of aromatic compounds. rsc.orgvulcanchem.com

Overview of 1-Cyclopropyl-4-nitrobenzene in Chemical Literature

This compound, with the chemical formula C9H9NO2, is a specific nitroaromatic compound that has been documented in chemical literature. nih.gov It serves as a clear example of a molecule where the electron-withdrawing nature of the nitro group is electronically modulated by the electron-donating cyclopropyl substituent. The compound is typically a light yellow oil or solid with a melting point around 32-33°C and a boiling point of 123°C at 13 mmHg. vulcanchem.com

Its synthesis is often achieved through methods like the nitration of cyclopropylbenzene (B146485) or palladium-catalyzed cross-coupling reactions. google.comvulcanchem.comvt.edu Spectroscopic data, including 1H NMR, 13C NMR, and mass spectrometry, have been used to characterize its structure. nih.govvt.edu The compound is noted as an intermediate in the synthesis of more complex molecules, for instance, through the reduction of its nitro group to an amine.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H9NO2 | nih.gov |

| Molecular Weight | 163.17 g/mol | nih.gov |

| CAS Number | 6921-44-4 | nih.gov |

| Melting Point | 32-33 °C | vulcanchem.com |

| Boiling Point | 123 °C (at 13 mmHg) | vulcanchem.com |

| Boiling Point | 276.7°C (at 760 mmHg) | |

| Density | 1.262 g/cm³ | |

| IUPAC Name | This compound | nih.gov |

| Synonyms | p-Nitrophenylcyclopropane | nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-cyclopropyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-10(12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKFTTYCSJGVPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310249 | |

| Record name | 1-Cyclopropyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6921-44-4 | |

| Record name | 1-Cyclopropyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6921-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclopropylnitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenylcyclopropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclopropyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyclopropylnitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DTR98UT8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Mechanistic Investigations of 1 Cyclopropyl 4 Nitrobenzene

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution but activates it for reactions involving the nitro group itself, such as reduction and, under specific conditions, nucleophilic attack.

The reduction of the nitro group in 1-cyclopropyl-4-nitrobenzene to form 4-cyclopropylaniline (B1589887) is a synthetically important transformation. This conversion dramatically changes the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating, thereby altering the reactivity of the aromatic ring.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro compounds. researchgate.net For the conversion of this compound to 4-cyclopropylaniline, palladium on carbon (Pd/C) is a commonly utilized catalyst. nih.gov This heterogeneous catalyst facilitates the reaction with molecular hydrogen (H₂) under various conditions.

The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol. The efficiency and rate of the reaction can be influenced by factors including hydrogen pressure, reaction temperature, and the catalyst loading. While specific kinetic data for this compound is not extensively detailed in publicly available literature, general conditions for nitroarene hydrogenation are well-established. rsc.org

Table 1: General Conditions for Catalytic Hydrogenation of Nitroarenes

| Parameter | Typical Range |

|---|---|

| Catalyst | 5-10% Palladium on Carbon (Pd/C) |

| Hydrogen Source | H₂ gas |

| Pressure | 1-50 atm |

| Temperature | 25-100 °C |

| Solvent | Methanol, Ethanol, Ethyl Acetate |

The product of the reduction, 4-cyclopropylaniline, is a valuable intermediate in organic synthesis. nih.gov The introduction of the cyclopropylamine (B47189) moiety into molecules is of significant interest in medicinal chemistry. longdom.org Cyclopropylanilines serve as building blocks for a variety of biologically active compounds and are used as probes in studies of single-electron transfer processes. acs.orgsigmaaldrich.com The amino group of 4-cyclopropylaniline can undergo a wide range of chemical transformations, including diazotization, acylation, and alkylation, making it a versatile precursor for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. researchgate.net

The catalytic hydrogenation of a nitro group to an amine is a complex multi-step process that involves the transfer of six electrons and six protons. The reaction proceeds through several intermediates. rsc.org While the exact mechanism can vary depending on the catalyst and reaction conditions, a generally accepted pathway involves the following key steps:

Adsorption: Both the nitro compound and hydrogen gas adsorb onto the surface of the palladium catalyst.

Stepwise Reduction: The nitro group (-NO₂) is sequentially reduced. The initial reduction forms a nitroso intermediate (-NO).

Further Reduction: The nitroso group is then rapidly reduced to a hydroxylamine (B1172632) derivative (-NHOH).

Final Reduction: The hydroxylamine intermediate is further hydrogenated to the final amine product (-NH₂). rsc.org

Throughout this process, water is formed as a byproduct. The intermediates, particularly the nitroso and hydroxylamine species, are generally highly reactive and are not typically isolated under these reaction conditions.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups, such as a nitro group, typically positioned ortho or para to the leaving group. libretexts.org

In the context of SNAr reactions, the nitro group itself is generally considered a poor leaving group compared to halides (F, Cl, Br, I). acs.org The direct displacement of a nitro group by a nucleophile is challenging and requires highly activated substrates, often with multiple nitro groups on the aromatic ring, or very strong nucleophiles under harsh reaction conditions. rsc.org

The SNAr mechanism proceeds via an addition-elimination pathway, where the nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

For this compound, the presence of a single nitro group provides some activation. However, for the nitro group to act as the leaving group, the nucleophilic attack would have to occur at the carbon atom to which it is attached. Literature describing the direct nucleophilic substitution of the nitro group in mononitroarenes like this compound is scarce, as reactions where a halide acts as the leaving group are far more common and synthetically useful. d-nb.info The displacement of the nitro group generally occurs only in specific cases, for example, in dinitro- or trinitrobenzenes, where the ring is exceptionally electron-deficient. quora.com

Nucleophilic Aromatic Substitution Reactions

Influence of Nitro Group as an Electron-Withdrawing Group

The nitro group (–NO₂) is a powerful electron-withdrawing group that significantly influences the chemical reactivity of the benzene ring in this compound. Its strong electron-withdrawing nature stems from both inductive and resonance effects. fiveable.me The nitrogen atom in the nitro group bears a formal positive charge, which inductively pulls electron density away from the aromatic ring through the carbon-nitrogen sigma bond. minia.edu.eg

Simultaneously, the nitro group participates in resonance delocalization, further withdrawing electron density from the aromatic system. fiveable.mewikipedia.org This delocalization creates partial positive charges at the ortho and para positions of the benzene ring. wikipedia.org Consequently, the electron density of the entire aromatic ring is reduced, making it less susceptible to attack by electrophiles. This phenomenon is known as deactivation of the ring toward electrophilic aromatic substitution. wikipedia.orgquora.com

Conversely, the reduction in electron density facilitates nucleophilic aromatic substitution, where a nucleophile attacks the electron-deficient ring. The presence of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during this process. wikipedia.org The electron-withdrawing properties of the nitro group are not static; they can be influenced by other substituents on the ring and the molecule's conformation. researchgate.net For instance, the electron-donating character of the cyclopropyl (B3062369) group can slightly modulate the net electron-withdrawing strength of the nitro group.

| Effect | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to the electronegativity and formal positive charge of the nitrogen atom. minia.edu.eg | Decreases electron density on the aromatic ring. |

| Resonance Effect (-M) | Delocalization of pi-electrons from the benzene ring onto the nitro group. fiveable.mewikipedia.org | Significantly decreases electron density, especially at ortho and para positions. |

| Overall Impact | Strong deactivation of the ring towards electrophilic substitution. wikipedia.org | Facilitation of nucleophilic aromatic substitution. wikipedia.org |

Reactions Involving the Cyclopropyl Moiety

Cyclopropane (B1198618) Ring-Opening Reactions

The cyclopropane ring in this compound is susceptible to ring-opening reactions due to its inherent strain and the electronic influence of the nitrophenyl group. This system is classified as a donor-acceptor cyclopropane, where the cyclopropyl ring can act as an electron donor and the nitrobenzene (B124822) moiety is a strong electron acceptor. researchgate.netresearchgate.net This electronic arrangement polarizes the C1-C2 and C1-C3 bonds of the cyclopropane ring, making them weaker and more prone to cleavage. researchgate.net The activation of these bonds facilitates reactions with a variety of reagents under different conditions, including photochemical, nucleophilic, and rearrangement pathways. scispace.comresearchgate.net

Photoinduced Radical Species and Oxidative Cleavage

The nitroaromatic group in this compound can be activated by light to initiate radical reactions. Upon photoexcitation, nitroarenes can act as potent oxidants, capable of engaging in reactions that lead to oxidative cleavage. nih.govnih.gov Recent research has demonstrated that photoexcited nitroarenes can function as surrogates for ozone in the oxidative cleavage of alkenes, proceeding through a radical [3+2] cycloaddition mechanism. nih.govresearchgate.net

This reactivity can be extended to the cyclopropyl moiety. The generation of chemo- or photoinduced radical species can trigger the ring-opening of cyclopropylamines through oxidative cleavage. rsc.org In the case of this compound, direct photoexcitation of the nitro group could lead to an intramolecular reaction with the cyclopropyl ring. This process would likely involve the formation of a radical intermediate, which subsequently undergoes ring-opening and fragmentation to yield various products. nih.gov Mechanistic studies suggest that these transformations involve the formation of dioxazolidine intermediates that fragment to give carbonyl products.

Nucleophilic Ring-Opening of Cyclopropanes with Electron-Donating Groups

The donor-acceptor nature of this compound makes its three-membered ring susceptible to nucleophilic attack. researchgate.net The powerful electron-withdrawing nitro group makes the attached aryl group highly electron-deficient. This electronic pull is transmitted to the cyclopropane ring, polarizing the adjacent carbon-carbon bonds and activating them for ring-opening. researchgate.net

This process, often termed a homo-Michael addition, involves the attack of a nucleophile at one of the cyclopropyl carbons, leading to the cleavage of a distal bond. rsc.org A variety of nucleophiles, including amines, alcohols, thiols, and carbanions, can participate in these reactions, which are often catalyzed by Lewis or Brønsted acids. scispace.comresearchgate.net For instance, a general Brønsted acid-catalyzed method has been developed for the nucleophilic ring-opening of donor-acceptor cyclopropanes, which is effective for substrates bearing electron-deficient aryl groups. researchgate.net The reaction proceeds by opening the strained ring to form a stabilized intermediate, which is then protonated to yield the final 1,3-addition product.

| Catalyst/Conditions | Nucleophile Type | Key Feature | Reference |

|---|---|---|---|

| Brønsted Acid (e.g., TfOH) in HFIP | Arenes, indoles, azides, diketones, alcohols | Effective for cyclopropanes with electron-deficient aryl groups at room temperature. | researchgate.net |

| Lewis Acid (e.g., Yb(OTf)₃) | Various nucleophiles | Catalyzes homo-conjugate addition-type reactions. | researchgate.net |

| Basic Conditions (e.g., TBAF) | C-nucleophiles (e.g., nitro compounds, malonates) | Activates 2-(p-siloxyaryl)cyclopropanes for ring-opening via a p-quinone methide intermediate. | rsc.org |

Rearrangements and Ring Expansion

Cyclopropane derivatives can undergo rearrangement and ring expansion reactions, typically driven by the relief of ring strain and the formation of more stable intermediates, such as carbocations. chemistrysteps.comwikipedia.org For this compound, such rearrangements could be initiated by the formation of a reactive intermediate, like a nitrenium ion, on the nitrogen atom or a carbocation adjacent to the ring.

Computational and experimental studies on cyclopropyl-substituted nitrenium ions have shown that they can decay through pathways involving cyclopropyl ring expansion to form four-membered azetium ions. Another potential pathway involves the rearrangement of cyclopropyl carbenes, which can lead to the formation of cyclobutene (B1205218) derivatives. researchgate.net The specific outcome of these rearrangements is highly dependent on the substitution pattern of the cyclopropane ring and the reaction conditions. researchgate.netbohrium.com The driving force for these transformations is the conversion of the highly strained three-membered ring into a more stable four- or five-membered ring system. chemistrysteps.com

Metal-Catalyzed and Light-Induced Annulation Strategies

Metal-catalyzed and light-induced reactions provide powerful strategies for converting cyclopropanes into more complex cyclic structures through annulation processes. rsc.org In these reactions, the cyclopropane acts as a three-carbon building block. Donor-acceptor cyclopropanes are particularly well-suited for these transformations, often participating in formal [3+2] cycloadditions with various dipolarophiles to construct five-membered rings. scispace.com

Transition metals such as palladium, copper, and rhodium can catalyze these annulation reactions. rsc.orgacs.org The reaction mechanism often involves the oxidative addition of the metal to a strained C-C bond of the cyclopropane, forming a metallacyclic intermediate which then reacts with an unsaturated partner. Similarly, visible light-induced transition metal catalysis has emerged as a powerful tool, where a transition metal complex can both harvest light energy and catalyze the chemical transformation within a single catalytic cycle. nih.govrsc.org These methods have been applied to construct a wide array of synthetically valuable carbo- and heterocyclic scaffolds from simple cyclopropane precursors. rsc.org

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity and rate of these reactions are profoundly influenced by the electronic properties of the existing substituents: the cyclopropyl group and the nitro group.

The cyclopropyl group is generally considered an electron-donating group and, therefore, an activating group in electrophilic aromatic substitution. It directs incoming electrophiles to the ortho and para positions relative to itself. This directing effect is attributed to the ability of the cyclopropyl ring to stabilize the positive charge in the arenium ion intermediate through its unique sigma-bond character, which has some π-like properties.

In stark contrast, the nitro group is a powerful electron-withdrawing group, making it a strong deactivating group. It significantly reduces the electron density of the benzene ring, thereby slowing down the rate of electrophilic attack. The nitro group is a meta-director, as the deactivation is most pronounced at the ortho and para positions.

In this compound, these two groups exert opposing influences. The activating cyclopropyl group directs incoming electrophiles to the positions ortho to it (and meta to the nitro group). The deactivating nitro group directs to the positions meta to it (which are the same positions ortho to the cyclopropyl group). Therefore, the directing effects of both substituents reinforce each other, favoring substitution at the positions ortho to the cyclopropyl group and meta to the nitro group.

Table 1: Activating/Deactivating and Directing Effects of Substituents in this compound

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| Cyclopropyl | Electron-donating | Activating | ortho, para |

| Nitro | Electron-withdrawing | Deactivating | meta |

Reaction Mechanisms and Intermediates

The unique structural features of the cyclopropyl group in this compound give rise to the potential for interesting and complex reaction mechanisms involving unique intermediates.

Protonated Cyclopropane Intermediates in Solvolytic Reactions

In the context of solvolysis reactions, where the solvent acts as the nucleophile, the involvement of protonated cyclopropane intermediates has been a subject of extensive study. For cyclopropyl-substituted aromatic compounds, particularly under acidic conditions, the protonation of the cyclopropane ring can lead to the formation of a carbocationic intermediate. This protonated cyclopropane can exist as a corner-protonated or an edge-protonated species.

While specific studies on the solvolysis of this compound are not extensively documented in the literature, the general mechanism for related compounds suggests that the reaction would likely proceed through an SN1-type pathway. The stability of the potential benzylic carbocation that could be formed is a critical factor. However, the strong electron-withdrawing nature of the para-nitro group would significantly destabilize such a carbocation, making its formation less favorable. The potential for the cyclopropane ring to participate in and stabilize a positive charge through rearrangement is a key area of mechanistic investigation in related systems.

Cyclopropylarene Radical Cations and Their Reactivity

The one-electron oxidation of cyclopropylarenes leads to the formation of cyclopropylarene radical cations. A characteristic reaction of these species is the potential for the opening of the strained cyclopropane ring. This ring-opening process is often influenced by the substitution pattern on the aromatic ring and the reaction conditions.

For the radical cation of this compound, the presence of the electron-withdrawing nitro group would influence its stability and subsequent reactivity. While some cyclopropylarene radical cations are known to undergo rapid ring-opening, this is not a universal outcome. The specific fate of the this compound radical cation, whether it undergoes ring-opening, reacts at the aromatic ring, or participates in other pathways, is an area that warrants further experimental and theoretical investigation. Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for the characterization of such radical cation intermediates.

Computational Studies of Reaction Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), has become an invaluable tool for elucidating complex reaction mechanisms and understanding the structures and stabilities of transient intermediates. While specific computational studies on the reaction pathways of this compound are not widely available, theoretical investigations of related systems provide significant insights.

DFT calculations can be employed to model the potential energy surfaces for various reactions of this compound. For instance, in electrophilic aromatic substitution, computational models can predict the relative activation energies for attack at the different positions on the benzene ring, thereby rationalizing the observed regioselectivity.

Furthermore, computational studies can explore the structures and energetics of the proposed intermediates, such as protonated cyclopropanes and cyclopropylarene radical cations. These calculations can help to determine the feasibility of their formation and the potential energy barriers for their subsequent reactions, such as ring-opening or rearrangement. Such theoretical work is crucial for complementing experimental findings and providing a more detailed and dynamic picture of the chemical processes involved.

Spectroscopic Characterization and Structural Analysis for Research Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 1-cyclopropyl-4-nitrobenzene, offering precise information about the hydrogen and carbon atoms within the molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides characteristic signals that confirm the presence of both the cyclopropyl (B3062369) and nitro-substituted benzene (B151609) moieties. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent, the aromatic protons appear as distinct doublets in the downfield region of the spectrum. Specifically, the two protons ortho to the nitro group (H-2, H-6) resonate at approximately 8.12 ppm, while the two protons meta to the nitro group (H-3, H-5) appear at around 7.18 ppm. rsc.org This significant downfield shift is attributable to the strong electron-withdrawing nature of the nitro group.

The protons of the cyclopropyl group are observed in the upfield region. A multiplet corresponding to the single methine proton (CH) is typically found between 1.99 and 2.05 ppm. rsc.org The four methylene (B1212753) protons (CH₂) of the cyclopropyl ring present as two separate multiplets, one between 1.13 and 1.16 ppm and the other between 0.81 and 0.88 ppm. rsc.org The integration of these signals confirms the ratio of the different types of protons in the molecule.

¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.12 | d | 2H | Aromatic (H-2, H-6) |

| 7.18 | d | 2H | Aromatic (H-3, H-5) |

| 2.02 | m | 1H | Cyclopropyl (CH) |

| 1.14 | m | 2H | Cyclopropyl (CH₂) |

| 0.85 | m | 2H | Cyclopropyl (CH₂) |

d = doublet, m = multiplet

¹³C NMR Spectral Analysis

Complementing the proton data, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. The carbon atoms of the aromatic ring exhibit chemical shifts in the typical aromatic region, with their exact positions influenced by the substituents. The carbon atom attached to the nitro group (C-4) is significantly deshielded, while the carbon attached to the cyclopropyl group (C-1) also shows a characteristic downfield shift. nih.gov The remaining aromatic carbons (C-2, C-3, C-5, C-6) resonate at positions consistent with a substituted benzene ring. rsc.org

The carbons of the cyclopropyl ring appear in the upfield region of the spectrum. The methine carbon (CH) is typically observed at a distinct chemical shift, while the two equivalent methylene carbons (CH₂) resonate at a higher field. rsc.org

¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 148.8 | C-4 (Aromatic) |

| 145.4 | C-1 (Aromatic) |

| 128.0 | C-2, C-6 (Aromatic) |

| 119.8 | C-3, C-5 (Aromatic) |

| 12.9 | CH (Cyclopropyl) |

| Specific values for cyclopropyl CH₂ carbons were not available in the provided search results. |

Isotopic Labeling for Mechanistic Studies (e.g., ¹³C-NMR, ¹⁵N-NMR)

Isotopic labeling is a powerful tool used in conjunction with NMR spectroscopy to trace the metabolic and degradation pathways of nitroaromatic compounds. nih.govresearchgate.net By selectively replacing atoms such as ¹²C with ¹³C or ¹⁴N with ¹⁵N, researchers can follow the transformation of these labeled compounds in various environmental and biological systems. nih.govresearchgate.net

For instance, in studies of the photodegradation of nitroaromatic compounds like 2,4,6-trinitrotoluene (B92697) (TNT), ¹³C and ¹⁵N NMR have been instrumental in identifying the various transformation products. nih.govsemanticscholar.org These studies reveal complex reaction pathways involving both oxidation and reduction of the nitro groups, leading to the formation of a variety of intermediate and final products. nih.govsemanticscholar.org While specific studies on the isotopic labeling of this compound were not found, the principles derived from research on similar nitroaromatic compounds are directly applicable. nih.govresearchgate.netsemanticscholar.org Such investigations could elucidate the fate of the cyclopropyl and nitrobenzene (B124822) moieties under different conditions, providing crucial data for environmental risk assessment. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for confirming the molecular weight of this compound and for identifying its products after chemical or biological transformations.

GC-MS for Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that first separates volatile compounds in a mixture and then analyzes them by mass spectrometry. etamu.edu This method is highly effective for identifying this compound and its related products in a sample. nih.govresearchgate.net In a typical GC-MS analysis, the compound is ionized, often by electron impact, which causes it to fragment in a predictable manner. nih.govetamu.edu The resulting mass spectrum shows a molecular ion peak corresponding to the mass of the intact molecule (m/z 163 for C₉H₉NO₂) and a series of fragment ions that are characteristic of its structure. nih.gov The fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous identification. nih.gov

Key GC-MS Fragments for this compound

| m/z | Interpretation |

|---|---|

| 163 | Molecular Ion [M]⁺ |

| 115 | Fragment |

| 116 | Fragment |

Source: NIST Mass Spectrometry Data Center nih.gov

LC-MS/MS for Degradation Product Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for analyzing less volatile and more complex mixtures, such as those resulting from the degradation of nitroaromatic compounds. nih.govacs.orgnih.gov This technique is particularly useful for studying the degradation pathways of these compounds in environmental or biological matrices. researchgate.netnih.gov LC-MS/MS can separate the parent compound from its degradation products, and the tandem mass spectrometry provides detailed structural information for each component. acs.org

For example, studies on the degradation of nitroaromatic compounds using modified Fenton reactions have successfully employed LC-MS/MS to identify various hydroxylated and other transformation products. researchgate.netnih.gov While specific LC-MS/MS studies on this compound degradation were not identified in the search results, the methodology is well-suited for such investigations. nih.govacs.orgresearchgate.net It would enable the identification of products resulting from the oxidation or reduction of the nitro group, as well as potential modifications to the cyclopropyl ring, providing a comprehensive understanding of its environmental fate. researchgate.netnih.govacs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the nitro group, the aromatic ring, and the cyclopropyl substituent.

Detailed analysis of the spectrum reveals strong, characteristic absorptions for the nitro (NO₂) group. The asymmetric stretching vibration of the N=O bond appears as a strong band typically in the 1560-1500 cm⁻¹ region, while the symmetric stretch is found between 1390-1300 cm⁻¹. For this compound, these have been reported as strong bands at 1519 cm⁻¹ and 1340 cm⁻¹, respectively. vt.edu

The presence of the aromatic benzene ring gives rise to several bands. C-H stretching vibrations for aromatic rings typically appear above 3000 cm⁻¹. masterorganicchemistry.com The C=C stretching vibrations within the ring cause a series of absorptions in the 1600–1450 cm⁻¹ region. amazonaws.com In the spectrum of this compound, peaks have been noted at 1637 cm⁻¹ and 1602 cm⁻¹. vt.edu

The cyclopropyl group also has distinct spectroscopic features. Due to ring strain, the C-H stretching vibrations of a cyclopropane (B1198618) ring are found at a slightly higher frequency (typically 3080-3040 cm⁻¹) than those in non-strained aliphatic compounds. uomustansiriyah.edu.iq The aliphatic C-H bonds in the cyclopropyl ring (CH₂) will also show stretching vibrations, generally below 3000 cm⁻¹. masterorganicchemistry.com

The key IR absorption bands for this compound are summarized in the table below.

| Vibrational Mode | Reported Frequency (cm⁻¹) | Functional Group |

| Aromatic C=C Stretch | 1637 | Benzene Ring |

| Aromatic C=C Stretch | 1602 | Benzene Ring |

| Asymmetric NO₂ Stretch | 1519 (strong) | Nitro Group |

| Symmetric NO₂ Stretch | 1340 (strong) | Nitro Group |

This table presents key infrared absorption frequencies as reported in the literature for this compound. vt.edu

Advanced Spectroscopic Techniques (e.g., UV-PES, ESR, FDMR) for Radical Cation Studies

The study of radical ions, which are molecules with an unpaired electron and a net charge, provides deep insights into electronic structure and reactivity. Electron Spin Resonance (ESR) spectroscopy is a particularly powerful technique for investigating these species. bhu.ac.in While information on the radical cation of this compound is not extensively detailed, studies on its corresponding radical anion provide valuable data on electron distribution and molecular conformation.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), detects species with unpaired electrons. bhu.ac.in The interaction (coupling) of the unpaired electron with nearby magnetic nuclei, such as ¹H, splits the ESR signal into multiple lines, creating a hyperfine structure. The magnitude of this splitting, known as the hyperfine coupling constant, reveals the distribution of the unpaired electron's spin density across the molecule.

In studies of the this compound radical anion, the nitro group serves as a "spin probe," readily accepting an electron to form the radical species. rsc.org Analysis of the ESR spectrum allows for the determination of coupling constants for the protons on the cyclopropyl ring. Research has shown that for the this compound radical anion, the β-proton and γ-proton coupling constants are 1.39 Gauss (G) and 0.27 G, respectively. rsc.org These values indicate how the cyclopropyl group is positioned relative to the nitrobenzene ring. rsc.org Further studies on a derivative with methyl groups at the 3- and 5-positions of the benzene ring cause the β-splitting to increase significantly to 5.68 G, suggesting that steric hindrance forces the cyclopropyl group into a conformation more favorable for spin delocalization. rsc.org

While techniques like Ultraviolet Photoelectron Spectroscopy (UV-PES) are used to study the electronic structure of radical species by analyzing the energy of electrons ejected upon photoionization, specific UV-PES or Fluorescence Detected Magnetic Resonance (FDMR) studies on the this compound radical cation are not prominently featured in the literature. synchrotron-soleil.frucl.ac.uk The investigation of cyclopropylarene radical cations can be complicated by their potential for rapid rearrangement, such as the opening of the strained cyclopropane ring. vt.edusynchrotron-soleil.fr

The table below summarizes the reported ESR data for the radical anion of this compound.

| Parameter | Value (Gauss) | Description |

| β-proton coupling constant | 1.39 | Hyperfine coupling for the proton on the carbon attached to the ring |

| γ-proton coupling constant | 0.27 | Hyperfine coupling for the protons on the carbons once removed from the ring |

This table details the electron spin resonance (ESR) hyperfine coupling constants for the radical anion of this compound. rsc.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for studying the properties of arylcyclopropanes. These methods provide a balance between computational cost and accuracy for molecules of this size.

While direct DFT studies on the acidity of 1-cyclopropyl-4-nitrobenzene are not extensively documented in the provided search results, research on structurally related compounds provides significant insight into the methodologies used. For instance, DFT calculations at the B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d) level of theory have been employed to study the acidity of molecules such as 1-(cyclopenta-2,4-dien-1-yl)-4-nitrobenzene. rsc.orgrsc.org In such studies, gas-phase acidity is determined by calculating the enthalpy change (ΔHacid) for the proton dissociation reaction. rsc.org These calculations reveal that the presence of electron-withdrawing groups, like the nitro group, in conjunction with a cyclopentadienyl (B1206354) ring system can lead to compounds with moderate to superacidic properties. rsc.org The structural parameters and electronic energies for these molecules and their conjugate bases are optimized to understand the charge delocalization and stabilization upon deprotonation. rsc.org

The table below illustrates the kind of data generated from such DFT studies on related nitroaromatic compounds.

| Compound/Ion | Method | Basis Set | Calculated Property | Value |

| 1a | B3LYP | 6-31G(d) | Electronic Energy (a.u.) | -647.46 |

| 2a | B3LYP | 6-31G(d) | Electronic Energy (a.u.) | -992.42 |

| 3a | B3LYP | 6-31G(d) | Electronic Energy (a.u.) | -686.01 |

| 4a | B3LYP | 6-31G(d) | Electronic Energy (a.u.) | -1031.02 |

| 2a | B3LYP/6-311+G(2d,p) | ΔHacid (kcal/mol) | 252.2 | |

| 4a | B3LYP/6-311+G(2d,p) | ΔHacid (kcal/mol) | 238.2 | |

| Data derived from a study on 1-(cyclopenta-2,4-dien-1-yl)-4-nitrobenzene (1a, 2a) and related compounds (3a, 4a), not this compound. rsc.orgrsc.org |

Computational studies have been crucial in elucidating the mechanisms of electrophilic reactions of cyclopropanes, such as Friedel-Crafts acylation. Theoretical calculations, including DFT (B3LYP) and Møller-Plesset perturbation theory (MP2), have been used to investigate the structures and energetics of intermediates formed during these reactions. researchgate.net When cyclopropane (B1198618) is acetylated, calculations predict the formation of edge- and corner-acetylated cyclopropane structures as key intermediates. researchgate.netresearchgate.net These protonated cyclopropane structures are considered key intermediates on the potential energy surface. researchgate.net

Intrinsic reaction coordinate (IRC) calculations have confirmed the transition state geometries, both in the gas phase and in solvents like dichloromethane. researchgate.netresearchgate.net These studies help explain the formation of various products observed experimentally. researchgate.net The mechanism often involves bridged ionic intermediates, and the reaction pathways can be complex, leading to mixtures of products corresponding to 1,2 and 1,3-addition of the acyl group to the cyclopropane ring. researchgate.netacs.orgrsc.org

Molecular Modeling and Simulation

Molecular modeling and simulation extend beyond quantum mechanics to predict the behavior of molecules in various environments and to understand their conformational preferences, which are critical for reactivity.

Accurately predicting chemical reactivity and selectivity is a primary goal of computational chemistry. nih.gov Modern approaches combine machine learning models with quantum mechanical descriptors to achieve this. mit.edu For a given reaction, these models can predict the major product by evaluating factors like steric and electronic influences at an atomic level. nih.gov This is particularly useful for complex molecules where multiple reaction sites are available. mit.edu By creating databases of computed descriptors (e.g., from DFT calculations) for a large number of molecules, machine learning algorithms can be trained to predict reactivity for new compounds rapidly. mit.edu This fusion of AI and quantum mechanics offers an extrapolative and interpretable method for predicting reaction performance. nih.gov

The conformation of arylcyclopropanes, which describes the spatial arrangement of the cyclopropyl (B3062369) group relative to the aromatic ring, is a key determinant of their chemical and physical properties. It is well-established through computational and experimental studies that arylcyclopropanes typically favor a "bisected" conformation. rsc.orgunl.pt In this arrangement, the plane of the cyclopropyl ring is perpendicular to the plane of the aromatic ring, allowing for maximal electronic overlap between the π-system of the aryl group and the Walsh orbitals of the cyclopropane ring. rsc.org This interaction can weaken the distal C-C bond of the cyclopropane, influencing its reactivity. rsc.org

However, steric hindrance from substituents on the aromatic ring can force the molecule out of this ideal conformation. For example, X-ray crystallography has shown that while some arylcyclopropanes adopt a perfect bisected conformation, the presence of a bulky group can lead to an intermediate conformation to minimize repulsive interactions. unl.pt Computational analysis can quantify the energetic barriers between different conformations. For the radical cation of an unsubstituted arylcyclopropane, the bisected conformation is the energy minimum, with a rotational barrier to the perpendicular conformation of about 7 kcal/mol. rsc.org In contrast, for a more substituted arylcyclopropane, both bisected and perpendicular conformations can be energy minima with very low interconversion barriers (<1 kcal/mol). rsc.org

| Conformation | Description | Energetic Preference |

| Bisected | Cyclopropane ring plane is perpendicular to the aryl ring plane. | Generally the most stable conformation due to orbital overlap. rsc.orgunl.pt |

| Perpendicular | Cyclopropane ring plane is coplanar with the aryl ring plane. | Generally a transition state or higher energy conformation. rsc.org |

Investigation of Electron Distribution and Reactivity through Computational Methods

Computational methods provide detailed information about the electron distribution within a molecule, which is fundamental to its reactivity. Molecular Electron Density Theory (MEDT) is one such framework used to study reactions. scielo.org.mx Analysis of the Electron Localization Function (ELF) can reveal the nature of bonding and the location of non-bonding electron density, which helps to predict how a molecule will participate in reactions. scielo.org.mx

For substituted benzenes, the electronic influence of substituents is often quantified by Hammett parameters. Computational protocols, including DFT and semi-empirical methods, can be used to calculate a wide range of electronic properties, such as atomic charges and NMR chemical shifts, which correlate with experimental Hammett constants. acs.org These calculated descriptors help in understanding how substituents like the cyclopropyl and nitro groups in this compound modify the electron density and, consequently, the reactivity of the aromatic ring and the cyclopropyl moiety. unl.ptacs.org For instance, the nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution. The cyclopropyl group, through its unique electronic nature, acts as an electron-donating group, capable of stabilizing adjacent positive charges. unl.pt Computational analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies also provides insight into the molecule's electrophilic and nucleophilic character. chemsrc.commdpi.com

Applications in Advanced Organic Synthesis

Building Block in the Synthesis of Substituted Aromatic Compounds

1-cyclopropyl-4-nitrobenzene serves as a key starting material for the synthesis of various substituted aromatic compounds. The presence of the nitro group strongly deactivates the aromatic ring towards electrophilic aromatic substitution, while simultaneously activating it for nucleophilic aromatic substitution. masterorganicchemistry.comnumberanalytics.com This dual reactivity, coupled with the transformations of the nitro group itself, provides access to a diverse array of molecular scaffolds.

The electron-withdrawing nature of the nitro group makes the benzene (B151609) ring in this compound susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group. masterorganicchemistry.comlibretexts.org While the para position is already occupied by the cyclopropyl (B3062369) group, this activation is crucial for reactions involving the displacement of other leaving groups that could be introduced onto the ring. More commonly, the nitro group is reduced to an amino group, forming 4-cyclopropylaniline (B1589887). This transformation dramatically alters the reactivity of the aromatic ring. The resulting amino group is a strong activating group and an ortho-, para-director for subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com This allows for the introduction of a wide variety of substituents onto the aromatic ring, such as halogens, alkyl groups, and sulfonic acid groups, at specific positions. libretexts.org

The synthesis of substituted aromatic compounds from this compound often proceeds via the initial reduction to 4-cyclopropylaniline, followed by standard aromatic chemistry transformations. This strategic approach leverages the directing effects of the resulting amino group to achieve the desired substitution patterns. masterorganicchemistry.comyoutube.com

Precursor for Pharmaceuticals and Agrochemicals

The cyclopropyl motif is a desirable feature in many biologically active molecules due to its ability to confer unique conformational constraints and metabolic stability. longdom.orgdrughunter.com Consequently, this compound is an important precursor in the synthesis of various pharmaceuticals and agrochemicals.

Synthesis of Amines as Precursors for Dyes and Other Syntheses

The reduction of this compound to 4-cyclopropylaniline is a pivotal step in its utilization as a precursor. Aromatic amines are fundamental building blocks in the chemical industry, notably for the synthesis of azo dyes. jchemrev.comuomustansiriyah.edu.iq The general process involves the diazotization of the primary aromatic amine, in this case, 4-cyclopropylaniline, with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. uomustansiriyah.edu.iq This diazonium salt can then be coupled with a variety of electron-rich aromatic compounds, such as phenols or other anilines, to produce a wide range of azo dyes with different colors. jchemrev.comblogspot.com The specific chromophore, and thus the color of the resulting dye, is determined by the nature of the coupling component.

Beyond dyes, the resulting 4-cyclopropylaniline is a versatile intermediate for the synthesis of more complex molecules through various reactions that functionalize the amino group or the aromatic ring. google.com

Development of New Pesticides, Herbicides, or Agricultural Chemicals

Cyclopropyl-containing compounds have found significant application in the agrochemical industry as insecticides, herbicides, and fungicides. longdom.orgacs.org The cyclopropyl group can enhance the biological activity and selectivity of these agents. drughunter.com While specific examples detailing the direct use of this compound in the synthesis of commercial pesticides are not extensively documented in publicly available literature, its derivatives, particularly cyclopropylamines, are key intermediates. nih.gov The synthesis of novel agrochemicals often involves the incorporation of unique aromatic building blocks, and the structural motifs accessible from this compound make it a valuable starting point for the development of new active ingredients for crop protection. acs.orgnih.gov

Intermediate in Quinolone Antibiotic Preparation

A significant application of this compound derivatives is in the preparation of quinolone and fluoroquinolone antibiotics. bayer.com These are a major class of synthetic antibacterial agents. mdpi.commdpi.com The synthesis of many of these antibiotics, such as ciprofloxacin, involves the incorporation of a cyclopropylamine (B47189) moiety at the N-1 position of the quinolone core structure. bayer.com

The synthesis of key intermediates for these antibiotics often starts from a substituted nitrobenzene (B124822). For instance, a fluorinated and chlorinated nitrobenzene can be reacted with cyclopropylamine to introduce the N-cyclopropyl group. mdpi.comsemanticscholar.org The nitro group is then reduced to an amine, which is subsequently elaborated to form the quinolone ring system. The presence of the cyclopropyl group is often crucial for the antibacterial potency of these drugs. bayer.com

| Intermediate from this compound Derivative | Target Antibiotic Class | Key Synthetic Transformation |

|---|---|---|

| N-Cyclopropyl-4-fluoroaniline derivatives | Quinolone Antibiotics | Nucleophilic aromatic substitution followed by reduction and cyclization |

Role in Catalytic Processes

The primary role of this compound in catalytic processes is as a substrate for catalytic reduction. The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis, and catalytic hydrogenation is one of the most efficient methods to achieve this. google.com Various catalysts are employed for the reduction of nitroarenes, including noble metals like palladium, platinum, and rhodium, often supported on carbon.

The catalytic reduction of nitrobenzene and its derivatives is a well-studied process. The reaction typically proceeds with high efficiency and selectivity, yielding the corresponding aniline (B41778) under relatively mild conditions of hydrogen pressure and temperature. This transformation is crucial for the subsequent use of this compound as a building block, as the resulting 4-cyclopropylaniline is a key intermediate for many of the applications discussed previously.

Material Science Applications

While the application of this compound itself in material science is not extensively reported, related structures suggest potential uses. For instance, the isomeric compound 1-cyclopropyl-2-nitrobenzene (B77132) has been noted for its potential application as a photoactive material in optoelectronics. The introduction of cyclopropyl groups into aromatic systems can influence the electronic and photophysical properties of the resulting materials. The unique combination of the cyclopropyl and nitro groups in this compound could lead to interesting properties for applications in areas such as nonlinear optics or as a component in the synthesis of specialized polymers and organic electronic materials. The rigid and strained nature of the cyclopropyl ring can impact the packing and intermolecular interactions in the solid state, which are critical parameters for material performance. Further research in this area could uncover novel applications for this compound and its derivatives in the field of material science.

Development of Sensors and Imaging Agents

Nitroaromatic compounds (NACs) are a significant class of industrial chemicals, also used as precursors for explosives, dyes, and pharmaceuticals. acs.org Their prevalence and potential toxicity necessitate the development of sensitive and selective sensors for their detection. acs.org While this compound is often the target analyte in these sensing systems, its derivatives and the broader class of nitroaromatics are integral to the research and development of these technologies.

The development of chemiresistive sensors and fluorescent sensors for detecting nitroaromatic compounds is an active area of research. acs.orgrsc.org These sensors often utilize advanced materials like carbon nanohorns, β-cyclodextrin, and fluorescent polymers that can interact with NACs, leading to a detectable signal. acs.orgrsc.org The inherent electronic properties of the nitro group are key to its detection. For instance, the electrochemical reduction of the nitro group is a well-defined process that can be exploited in electrochemical sensors. rsc.org

Furthermore, derivatives of nitrobenzene are explored in the creation of imaging agents. For example, related structures are mentioned in patent literature concerning the development of imaging agents for potential use in visualizing certain types of cancer. The core structure of a nitroaromatic compound can serve as a building block which is then further functionalized to create complex molecules for advanced applications like magnetic resonance imaging (MRI).

Organic Non-Linear Optical (NLO) Materials

This compound is an example of a "push-pull" chromophore, a class of molecules that has garnered significant interest for its second-order non-linear optical (NLO) properties. metu.edu.trresearchgate.net These properties are crucial for applications in photonics and optoelectronics, including optical switching and data storage. acs.org The NLO response in these organic materials arises from the interaction of intense light with the molecule, leading to phenomena like second-harmonic generation (SHG), where the frequency of the light is doubled. mdpi.comrsc.org

The "push-pull" architecture of this compound is fundamental to its NLO activity. In this molecule:

The cyclopropyl group acts as an electron-donating group (the "push"). The C-C bonds of the cyclopropane (B1198618) ring have significant p-orbital character, allowing them to donate electron density to the attached aromatic ring.

The nitro group (-NO₂) is a very strong electron-withdrawing group (the "pull"). scirp.org

The benzene ring serves as the π-conjugated bridge that facilitates the intramolecular charge transfer (ICT) from the donor to the acceptor. acs.org

This arrangement creates a large difference in the dipole moment between the molecule's ground state and its excited states, a key requirement for a high second-order NLO response (hyperpolarizability). acs.orgscirp.org The efficiency of this charge transfer and the resulting NLO properties can be tuned by modifying the donor, acceptor, or the π-bridge. acs.org While many NLO materials are complex, the fundamental push-pull system seen in this compound provides a clear model for this phenomenon. mdpi.com Some suppliers of chemical compounds specifically categorize this compound as a material for NLO applications.

Interactive Data Table: Components of the this compound Push-Pull System

| Component | Group | Function | Role in NLO Properties |

| Electron Donor (Push) | Cyclopropyl | Donates electron density | Enhances the charge separation in the excited state. |

| π-Conjugated Bridge | Benzene Ring | Facilitates electron flow | Mediates the intramolecular charge transfer from donor to acceptor. |

| Electron Acceptor (Pull) | Nitro (-NO₂) | Withdraws electron density | Creates a strong dipole moment upon excitation. |

Biological Activity and Medicinal Chemistry Research

Investigation of Biological Activity of Derivatives

Research into derivatives of 1-cyclopropyl-4-nitrobenzene has uncovered a range of biological activities. For instance, the introduction of different functional groups to the basic structure can lead to compounds with significant pharmacological potential. Studies have shown that derivatives can exhibit antimicrobial and anticancer properties. benthamscience.com The structural modifications aim to enhance the interaction of these molecules with biological targets, thereby improving their therapeutic efficacy.

Newly synthesized bis-acyl-thiourea derivatives of 4-nitrobenzene-1,2-diamine have been investigated for their DNA binding capabilities, urease inhibition, and potential as anti-brain-tumor agents. researchgate.net These studies highlight the diverse biological roles that derivatives of nitroaromatic compounds can play.

Potential as Chemotherapeutic Agents

The quest for novel and effective chemotherapeutic agents is a significant area of medicinal chemistry. Nitroaromatic compounds, including derivatives of this compound, have been a focus of this research due to their potential to act as anticancer agents. nih.gov

A notable aspect of the research into this compound derivatives is their cytotoxic effect on various cancer cell lines. For example, one study demonstrated that a derivative, 1-(Cyclopropylmethyl)-4-nitrobenzene, significantly reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines. This cytotoxic activity is often dose-dependent.

Further research on other nitroaromatic derivatives has shown similar cytotoxic potential. For instance, newly synthesized bis-acyl-thiourea derivatives of 4-nitrobenzene-1,2-diamine displayed dose-dependent cytotoxicity against glioblastoma MG-U87 human brain cancer cells. researchgate.net Specifically, compounds labeled UP-1 and UP-3 showed significant cytotoxicity at a concentration of 400 µM, while compound UP-2 was cytotoxic to cancer cells at lower concentrations (40–120 µM) without affecting healthy cell lines. researchgate.net

| Derivative | Cancer Cell Line | Effect | Reference |

| 1-(Cyclopropylmethyl)-4-nitrobenzene | MCF-7 (Breast Cancer) | Reduced cell viability | |

| 1-(Cyclopropylmethyl)-4-nitrobenzene | A549 (Lung Cancer) | Reduced cell viability | |

| UP-1 (bis-acyl-thiourea derivative) | MG-U87 (Glioblastoma) | Cytotoxic at 400 µM | researchgate.net |

| UP-2 (bis-acyl-thiourea derivative) | MG-U87 (Glioblastoma) | Cytotoxic at 40-120 µM | researchgate.net |

| UP-3 (bis-acyl-thiourea derivative) | MG-U87 (Glioblastoma) | Cytotoxic at 400 µM | researchgate.net |

Mechanism of Action of Nitroaromatic Compounds

The therapeutic and toxicological effects of nitroaromatic compounds are intrinsically linked to the chemical behavior of the nitro group. scielo.br

A key aspect of the mechanism of action for nitroaromatic compounds is the bioreduction of the nitro group. scielo.br This process, often mediated by enzymes like nitroreductases, transforms the relatively inert nitro group into highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) species. scielo.brsvedbergopen.com These reactive intermediates are crucial for the compound's biological activity. scielo.br The reduction can occur via single-electron or two-electron pathways, catalyzed by various flavoenzymes. mdpi.com In some cases, this reduction leads to the formation of reactive oxygen species (ROS), which can induce oxidative stress within cells. svedbergopen.com

Once activated through reduction, the generated reactive intermediates can interact with various molecular targets within cells. scielo.br These targets include proteins, enzymes, and nucleic acids. scielo.br For instance, some derivatives have been shown to inhibit enzymes crucial for cancer cell survival, such as topoisomerase II. The interaction with DNA can lead to damage and inhibition of nucleic acid synthesis, ultimately triggering apoptosis (programmed cell death) in cancer cells. nih.gov The binding of these compounds to molecular targets can disrupt essential cellular processes, leading to their therapeutic effects. nih.gov

Drug Discovery and Design

The structural framework of this compound and other nitroaromatic compounds is a valuable starting point for drug discovery and design. benthamscience.com The process involves synthesizing novel derivatives and evaluating their biological activities to identify lead compounds with improved efficacy and selectivity. nih.gov Computational methods, such as molecular docking, are often employed to predict how these compounds will interact with their biological targets, aiding in the design of more potent molecules. benthamscience.comnih.gov The goal is to develop new drugs that can effectively treat diseases like cancer with minimal side effects. benthamscience.com

Antibacterial Properties of Related Derivatives

While research focusing specifically on the antibacterial properties of this compound is limited, the broader classes of compounds containing either a cyclopropyl (B3062369) group or a nitroaromatic system, and particularly those containing both, have been the subject of extensive investigation in the field of antibacterial drug discovery. The presence of these functional groups in various molecular scaffolds has led to the development of potent antibacterial agents.

The antibacterial activity of many nitroaromatic compounds is attributed to the reduction of the nitro group within the bacterial cell. This process can generate reactive nitroso and other radical species that are toxic to the cell, potentially by causing damage to DNA and other critical cellular components. encyclopedia.pub This mechanism is a key feature of several established nitroaromatic antibacterial drugs.

The cyclopropyl group is a well-established feature in many potent antibacterial agents, most notably in the quinolone class of antibiotics. The inclusion of a cyclopropyl substituent at the N-1 position of the quinolone core, as seen in widely used drugs like ciprofloxacin, has been shown to be crucial for their high potency against a broad spectrum of bacteria. nih.gov Structure-activity relationship (SAR) studies on quinolones have consistently demonstrated that the N-1 cyclopropyl group contributes significantly to their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. acs.org

Derivatives that combine both the cyclopropyl and nitroaromatic moieties have been synthesized and evaluated for their antibacterial potential, particularly within the quinolone family. For instance, research into 8-nitrofluoroquinolones has shown that these compounds exhibit promising activity. The introduction of a nitro group at the C-8 position of the fluoroquinolone scaffold, which also bears a cyclopropyl group at N-1, has yielded derivatives with significant antibacterial effects. researchgate.net In one study, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its derivatives were synthesized and showed notable activity, especially against Staphylococcus aureus. researchgate.netresearchgate.net Further modifications at the C-7 position with various aniline (B41778) derivatives have been explored to enhance the activity against resistant strains. researchgate.net

Other heterocyclic systems incorporating these key structural features have also been investigated. For example, pyrimidine (B1678525) derivatives bearing a 3-nitro-1,2,4-triazol-1-yl group and a cyclopropylamine (B47189) side chain have been synthesized and tested against a panel of pathogenic bacteria. mdpi.com Similarly, benzimidazole (B57391) derivatives have been optimized by introducing cyclopropyl and other moieties to enhance their activity against Gram-negative bacteria. whiterose.ac.uk Amide derivatives that feature a cyclopropane (B1198618) ring have also been designed and synthesized, with some showing moderate activity against Staphylococcus aureus and Escherichia coli. mdpi.com

The following table summarizes the antibacterial activity of some representative derivatives that are structurally related to this compound, highlighting the importance of the cyclopropyl and nitro groups in conferring antibacterial properties.

| Derivative | Test Strain | MIC (µg/mL) |

| 1-(Cyclopropylmethyl)-4-nitrobenzene | Staphylococcus aureus | 32 |

| 2-Cyclopropyl-1-nitronaphthalene | Staphylococcus aureus | 32 |

| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid p-toluidine (B81030) derivative | Staphylococcus aureus | ~2-5 |

| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid p-chloro aniline derivative | Staphylococcus aureus | ~2-5 |

| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid aniline derivative | Staphylococcus aureus | ~2-5 |

Environmental Fate and Transformation Studies Limited to Chemical Processes

Degradation Pathways of Nitroaromatic Compounds in the Environment

Nitroaromatic compounds are generally resistant to environmental degradation due to the electron-withdrawing nature of the nitro group and the stability of the benzene (B151609) ring. asm.org However, various chemical and biological processes can lead to their transformation. Microorganisms have evolved diverse metabolic pathways to utilize some NACs as sources of carbon, nitrogen, and energy. asm.orgnih.gov The degradation can proceed through either oxidative or reductive pathways, largely dependent on the environmental conditions and the specific structure of the compound. nih.govmagtech.com.cn

Photolysis, or the degradation of a compound by light, is a significant abiotic process for some nitroaromatic compounds in aqueous environments. Direct photolysis of nitroaromatics in water is often a slow and inefficient process. csbsju.eduresearchgate.net However, the presence of other substances can accelerate this degradation. For instance, the photolysis of hydrogen peroxide (H₂O₂) generates highly reactive hydroxyl radicals (HO•) that can readily attack and degrade nitroaromatic compounds like nitrobenzene (B124822). csbsju.edu

Research on nitrobenzene and nitrophenols has shown that direct photolysis, when it occurs, can lead to the formation of various aromatic intermediates. researchgate.netnih.gov The proposed mechanism for nitrobenzene degradation often involves a nitro-nitrite intramolecular rearrangement. nih.gov The quantum yields for the removal of nitrobenzene and nitrophenols are typically low, in the range of 10⁻³ to 10⁻⁴. researchgate.netnih.gov Recent studies have also highlighted that the photolysis of nitroaromatic compounds, such as nitrophenols, can be a source of nitrous acid (HONO) in the atmosphere, particularly under sunlight. acs.org

The biodegradation of nitroaromatic compounds is a key process influencing their environmental persistence. It can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, involving different enzymatic strategies. mdpi.comslideshare.net

Aerobic Biodegradation: Under aerobic conditions, bacteria have developed two primary strategies to degrade nitroaromatic compounds. mdpi.com

Oxidative Pathway: This involves the action of monooxygenase or dioxygenase enzymes, which incorporate oxygen into the aromatic ring. nih.govmagtech.com.cn This initial attack often leads to the removal of the nitro group as nitrite (B80452) and the formation of catechols. For example, nitrobenzene dioxygenase oxidizes nitrobenzene to catechol, which is then further degraded. mdpi.com Similar pathways have been identified for nitrotoluenes and other mono- and dinitrated compounds. nih.gov

Reductive Pathway (Partial): In some cases, a partial reduction of the nitro group can occur, but the main degradation proceeds through ring oxidation.

Anaerobic Biodegradation: In anaerobic environments, the primary transformation route involves the reduction of the nitro group. mdpi.comslideshare.net This process is catalyzed by nitroreductase enzymes, which sequentially reduce the nitro group (–NO₂) to a nitroso group (–NO), then to a hydroxylamino group (–NHOH), and finally to an amino group (–NH₂). mdpi.com These resulting aromatic amines are often more susceptible to further degradation or may become incorporated into soil organic matter. The complete reduction of the nitro group is a common first step for the biodegradation of many nitroaromatic compounds under anaerobic conditions. mdpi.comnih.gov While this process detoxifies the nitro group, the resulting aromatic amines can sometimes be carcinogenic, posing a different set of environmental challenges. asm.org

| Degradation Type | Condition | Key Enzymes | General Mechanism |

| Photolysis | Aqueous, Sunlight/UV | N/A (Direct); Hydroxyl Radicals (Indirect) | Slow intramolecular rearrangement or rapid oxidation by radicals. csbsju.edunih.gov |

| Aerobic Biodegradation | Oxygen-rich | Dioxygenases, Monooxygenases | Oxidative removal of the nitro group and cleavage of the aromatic ring. mdpi.comresearchgate.net |

| Anaerobic Biodegradation | Oxygen-deficient | Nitroreductases | Stepwise reduction of the nitro group to an amino group. mdpi.comnih.gov |

Formation of Degradation Products

The transformation of nitroaromatic compounds leads to a variety of intermediate and final products, the nature of which depends on the specific compound and the degradation pathway.

From Photolysis: The direct photolysis of nitrobenzene has been shown to produce intermediates such as nitrophenols, nitrohydroquinone, and nitrosobenzene (B162901) before the ring is cleaved. researchgate.netnih.gov The process can also release nitrite and nitrate (B79036) ions into the solution. nih.gov

From Aerobic Biodegradation: The oxidative pathway typically yields catechols and their derivatives. For instance, the degradation of 2,4-dinitrotoluene (B133949) by certain bacteria produces methylnitrocatechols. nih.gov These catechols are then channeled into central metabolic pathways where the aromatic ring is cleaved and the molecule is eventually mineralized to carbon dioxide and water. rsc.org

From Anaerobic Biodegradation: The reductive pathway primarily results in the formation of aromatic amines. For example, 2,4,6-trinitrotoluene (B92697) (TNT) can be reduced to 2,4,6-triaminotoluene. nih.gov Similarly, nitrobenzene is reduced to aniline (B41778) (aminobenzene). These amino derivatives can be further degraded or may polymerize.

While no specific degradation products for 1-cyclopropyl-4-nitrobenzene are documented in the reviewed literature, it is plausible that it would follow similar pathways. Anaerobic reduction would likely yield 4-cyclopropylaniline (B1589887). Aerobic degradation, if it occurs, might proceed via oxidation of the benzene ring, potentially leading to the formation of a cyclopropyl-substituted catechol. The stability and fate of the cyclopropyl (B3062369) group itself during these transformations would require specific experimental investigation.

Monitoring and Detection Methodologies in Environmental Samples

The effective monitoring of nitroaromatic compounds like this compound in environmental matrices such as soil and water is crucial for assessing contamination and remediation efforts. Various analytical techniques have been developed for this purpose.

Chromatographic methods are the most common choice for the separation and quantification of nitroaromatic compounds. mdpi.com

Gas Chromatography (GC): This technique is well-suited for volatile and semi-volatile nitroaromatics. It is often coupled with a mass spectrometer (GC-MS) for definitive identification or an electron capture detector (GC-ECD), which is highly sensitive to nitro-containing compounds. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method used for a wide range of nitroaromatic compounds, including those that are less volatile or thermally unstable. usgs.gov It is frequently paired with a UV detector or a mass spectrometer (LC-MS). An LC-MS based method has been successfully used to quantify a group of nitrophenols and nitrocatechols in atmospheric aerosol samples. ugent.be

Sample preparation is a critical step to extract and concentrate the analytes from complex environmental samples before instrumental analysis. Techniques like solid-phase extraction (SPE) are commonly used for water samples, while methods like single-drop microextraction (SDME) represent greener alternatives. mdpi.comusgs.gov For simultaneous analysis of nitroaromatics and related inorganic anions (like nitrite and nitrate), coupled systems of HPLC and Ion Chromatography (IC) have been developed, simplifying the analytical workflow. chrom-china.com

| Analytical Technique | Detector | Applicability | Sample Matrix |

| GC | ECD, MS | Volatile & Semi-volatile NACs | Water, Soil, Air mdpi.com |

| HPLC | UV, MS | Wide range of NACs, including non-volatile | Water, Soil, Aerosols usgs.govugent.be |

| HPLC-IC | UV, Conductivity | Simultaneous analysis of NACs and inorganic anions | Water, Soil chrom-china.com |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Cyclopropyl-4-nitrobenzene in laboratory settings?

- Methodological Answer :

- Use enclosed systems or local exhaust ventilation to minimize inhalation exposure .

- Wear PPE: nitrile gloves, safety goggles, and lab coats. For powdered forms, use respiratory protection (e.g., N95 masks) .

- Store in airtight containers at 2–8°C, protected from light and ignition sources .

- In case of spills, avoid compressed air for cleanup; use inert absorbents and neutralize with appropriate solvents (e.g., ethanol for dust suppression) .

Q. How can this compound be synthesized, and what are critical reaction parameters?

- Methodological Answer :

- A plausible route involves nitration of 1-cyclopropylbenzene using mixed acid (HNO₃/H₂SO₄) at 0–5°C to control regioselectivity and prevent over-nitration .

- Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2). Purify via column chromatography or recrystallization (ethanol/water) .